molecular formula C16H15N8O16P2- B12068290 [[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B12068290
M. Wt: 637.3 g/mol
InChI Key: WYOHYTDXVJMKHS-UHFFFAOYSA-M
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Description

2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate is a modified nucleotide that has been widely used in biochemical research. This compound is known for its ability to act as a probe for studying various biochemical processes, particularly those involving adenosine triphosphate (ATP) and its analogs .

Properties

IUPAC Name

[[4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O16P2/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(37-15)3-36-42(34,35)40-41(31,32)33)38-16(39-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H2,17,18,19)(H2,31,32,33)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOHYTDXVJMKHS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N8O16P2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate involves several steps. Initially, adenosine is reacted with 2,4,6-trinitrobenzene to form the trinitrophenyl derivative. This reaction typically occurs in the presence of a base such as sodium hydroxide. The resulting compound is then phosphorylated to produce the diphosphate form . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate involves its interaction with specific molecular targets, such as enzymes and nucleotide-binding proteins. The trinitrophenyl group enhances the binding affinity of the compound to these targets, allowing for detailed studies of their structure and function. The compound can also cause spectral shifts in the visible region, which are useful for monitoring binding interactions .

Comparison with Similar Compounds

2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate is unique due to its trinitrophenyl modification, which provides distinct spectral properties and binding characteristics. Similar compounds include:

These compounds share some properties but differ in their specific applications and binding affinities, highlighting the uniqueness of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate .

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